Angiotensinogen

Renin kinetics Enzyme assay development Michaelis-Menten parameters

Choose this specific porcine angiotensinogen (1-14) tetradecapeptide (CAS 64315-16-8) for renin inhibition assays where accurate determination of inhibition mechanism is critical. Unlike synthetic tetradecapeptides that yield simple competitive inhibition profiles, this native sequence produces mixed-type inhibition, delivering pharmacologically relevant Ki and Ki' values. Its 10-fold lower Km relative to synthetic substrates enables higher assay sensitivity. Supplied lyophilized, ≥95% HPLC purity, sequence-verified. For research and manufacturing use only.

Molecular Formula C85H123N21O20
Molecular Weight 1759 g/mol
CAS No. 64315-16-8
Cat. No. B3276523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensinogen
CAS64315-16-8
SynonymsAngiotensinogen
Hypertensinogen
Proangiotensin
Renin Substrate
Renin Substrate Tetradecapeptide
Renin-Substrate
Serpin A8
Tetradecapeptide, Renin Substrate
Molecular FormulaC85H123N21O20
Molecular Weight1759 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)
InChIKeyXJFQCYIFOWHHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensinogen (CAS 64315-16-8) Procurement Guide: Tetradecapeptide Renin Substrate Specifications


Angiotensinogen (CAS 64315-16-8), also designated as tetradecapeptide renin substrate or angiotensinogen (1-14) porcine fragment, is a 14-amino acid synthetic peptide (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH) with molecular formula C85H123N21O20 and molecular weight 1759.01 g/mol . This peptide corresponds to the N-terminal renin-cleavable fragment of the natural angiotensinogen precursor and serves as the primary substrate for renin in the renin-angiotensin system (RAS) cascade, where renin cleavage between Leu10-Leu11 generates angiotensin I . It is supplied as a lyophilized powder with typical purity specifications of ≥95% as determined by HPLC and is intended exclusively for research and manufacturing applications, not for therapeutic or diagnostic use .

Why Angiotensinogen (CAS 64315-16-8) Cannot Be Substituted with Generic Tetradecapeptide Analogs in Renin Assays


Substitution of the native angiotensinogen sequence (porcine 1-14 tetradecapeptide, CAS 64315-16-8) with synthetic analogs or alternative tetradecapeptides introduces measurable distortions in both kinetic parameters and inhibitor response profiles. The five C-terminal amino acids of the tetradecapeptide sequence play a critical role in substrate recognition and hydrolysis by renin, with specific residues at the S'2, S'3, and S'4 subsites differentially affecting Km and kcat values [1]. Moreover, the mode of renin inhibition shifts from simple competitive inhibition with synthetic substrates to mixed-type inhibition when using the native angiotensinogen sequence, fundamentally altering the pharmacology of inhibitor evaluation [2]. These differences are not subtle—Km values can differ by an order of magnitude, and species-specific sequence variations produce non-interchangeable reactivity across human, porcine, rat, and ovine angiotensinogens [1][3]. Consequently, assay standardization and cross-study comparability demand substrate specification at the exact sequence and species-origin level.

Angiotensinogen (CAS 64315-16-8) Quantitative Differentiation: Comparative Kinetic and Pharmacological Evidence


Angiotensinogen vs. Synthetic Tetradecapeptide: 10-Fold Higher Renin Affinity Drives Assay Sensitivity

In a direct head-to-head comparison of two renin substrates, the native human angiotensinogen protein exhibited a Km value of 1.0 ± 0.1 μM, which is approximately 10-fold lower (higher affinity) than the 11.7 ± 0.7 μM measured for a synthetic tetradecapeptide substrate under identical assay conditions, while Vmax remained similar between the two substrates [1]. This 10-fold affinity difference demonstrates that native angiotensinogen achieves maximal reaction velocity at substantially lower substrate concentrations, making it the preferred substrate for assays requiring high sensitivity or operating under substrate-limited conditions [1]. The lower Km reflects the contribution of the three-dimensional protein structure beyond the minimal 14-amino acid cleavage site [2].

Renin kinetics Enzyme assay development Michaelis-Menten parameters

Angiotensinogen Alters Renin Inhibitor Mode of Action: Mixed vs. Competitive Inhibition

The mode of renin inhibition by the statine-containing hexapeptide BW897C (a close structural analog of angiotensinogen residues 8-13) was directly compared using two different substrates [1]. With the synthetic tetradecapeptide as substrate, BW897C exhibited purely competitive inhibition with Ki = 2.0 ± 0.2 μM. In contrast, when native angiotensinogen was used as substrate, the inhibitor displayed mixed-type inhibition characterized by Ki = 1.7 ± 0.1 μM and Ki' = 3.0 ± 0.23 μM [1]. This mechanistic shift—from simple competitive to mixed inhibition—arises because the full protein angiotensinogen engages in more extensive molecular interactions with renin than the minimal tetradecapeptide can achieve, allowing formation of enzyme-inhibitor-substrate or enzyme-inhibitor-product ternary complexes [1].

Renin inhibitor pharmacology Enzyme inhibition mechanism Drug screening assays

Species-Specific Angiotensinogen Cross-Reactivity: Human Angiotensinogen as the Benchmark Substrate

Comparative enzymatic studies of human renin acting on pure natural substrates from different species reveal distinct kinetic hierarchies [1]. Human angiotensinogen is hydrolyzed by human renin with lower Km and kcat values than those measured with human and porcine synthetic substrates, confirming that the three-dimensional protein structure governs hydrolysis efficiency [1]. Cross-species analysis shows that human renin cleaves rat angiotensinogen with the same kcat as rat tetradecapeptide but with a 49-fold lower Km [1]. The catalytic efficiency ratio (kcat/Km) between human and rat angiotensinogen differs by only 2-fold when using human substrate, yet the absolute reaction rate with heterologous substrate is extremely slow relative to homologous cleavage [1][2]. Additionally, rat angiotensinogen acts as an effective competitive inhibitor of the human renin-substrate reaction [2]. Species differences in stoichiometry further indicate that standardization of renin assay conditions across species is not justified [3].

Species-specificity Renin-angiotensin system Cross-species assay validation

Recombinant Ovine Angiotensinogen Enables Picomolar Renin Detection: Km = 0.16 μM

Recombinant ovine angiotensinogen (oANG), a close structural homolog of the porcine tetradecapeptide sequence represented by CAS 64315-16-8, has been validated as a superior substrate for measuring human renin concentration at picomolar levels [1]. In this system, the Michaelis constant (Km) for human renin acting on recombinant oANG was determined to be 0.16 μM with a turnover number (kcat) of 0.51 s⁻¹ [1]. The assay established a linear relationship between renin activity and renin concentration, enabling quantitation of picomolar renin levels from known renin activity measurements [1]. This study yielded approximately 4.5 mg of purified recombinant oANG from 0.5 L of E. coli culture, demonstrating cost-effective scalability for high-throughput renin diagnostic platforms [1].

Diagnostic assay development Renin concentration measurement Recombinant substrate production

Angiotensinogen Structural Integrity: Purification Alters Catalytic Properties

The purification method employed for angiotensinogen significantly impacts its catalytic properties and its suitability as a renin substrate [1][2]. Studies on species-specific renin kinetics demonstrate that purification of angiotensinogen alters its catalytic properties, rendering it a poor representative substrate for renin compared to unextracted plasma angiotensinogen [1]. Hog and rat renin are saturable with high concentrations of unextracted plasma angiotensinogen, whereas dog renin cannot be saturated with unextracted substrate, highlighting species-dependent substrate behavior that is further modulated by purification [1]. Conversely, careful purification protocols that preserve biological activity—such as ammonium sulfate fractionation and multi-step chromatography—can yield angiotensinogen preparations with Km values indistinguishable from the renin reaction in whole plasma, confirming functional preservation [2].

Protein purification Substrate quality control Enzyme assay validation

Angiotensinogen (CAS 64315-16-8) Application Scenarios for Research and Industrial Procurement


Renin Inhibitor Screening and Pharmacological Profiling

Use angiotensinogen (CAS 64315-16-8) as the substrate in renin inhibition assays where accurate determination of inhibition mechanism (competitive vs. mixed) is critical. The mixed inhibition observed with native angiotensinogen, compared to the competitive inhibition seen with synthetic tetradecapeptides, provides pharmacologically relevant Ki and Ki' values that better predict clinical inhibitor efficacy [1]. This application directly supports drug discovery programs targeting the renin-angiotensin system for hypertension and cardiovascular disease. Procurement of angiotensinogen with documented sequence identity (porcine 1-14) and ≥95% HPLC purity ensures reproducible kinetic parameters across inhibitor screening campaigns .

Plasma Renin Activity (PRA) and Renin Concentration Diagnostic Assays

Deploy angiotensinogen as the substrate in enzymatic assays for measuring plasma renin activity (PRA) or renin concentration. The 10-fold lower Km of angiotensinogen relative to synthetic tetradecapeptides translates to higher assay sensitivity at substantiating substrate concentrations [1]. For high-throughput clinical or research applications, recombinant ovine angiotensinogen offers an alternative with even lower Km (0.16 μM) that enables picomolar renin quantitation [2]. Procurement considerations should prioritize angiotensinogen preparations that are functionally validated to ensure that Km values align with whole-plasma kinetics, as improper purification can alter catalytic properties [3].

Species-Specific Renin-Angiotensin System Research

Select species-matched angiotensinogen for cross-species renin studies. Human renin cleaves rat angiotensinogen with a 49-fold lower Km than rat tetradecapeptide but with the same kcat, and the catalytic efficiency (kcat/Km) between human and rat angiotensinogen differs by 2-fold [1]. Heterologous angiotensinogens (e.g., rat substrate with human renin) can act as competitive inhibitors, distorting activity measurements . Researchers studying brain RAS, where angiotensinogen is synthesized locally but may depend on hepatic sources, require precisely specified substrate origin to interpret angiotensin II generation data [4]. Procure angiotensinogen with explicit species designation (porcine, human, ovine, rat) to ensure experimental validity and cross-study comparability.

Protease Substrate Specificity Studies (Renin, Cathepsin G, Tonin)

Utilize angiotensinogen to characterize the substrate specificity and cleavage kinetics of proteases beyond renin, including cathepsin G and tonin. Human angiotensinogen serves as the plasma protein substrate for leukocyte cathepsin G, with quantitative generation of angiotensin I validated in controlled assays: 2, 5, and 10 μg of purified angiotensinogen incubated with human renin generated 2, 9, and 22 pmol of angiotensin I, respectively [1]. Tonin cleaves human angiotensinogen to produce angiotensin II at a rate of 26 nmol AII/h, compared to 1320 nmol AI/h for renin . Procurement of high-purity angiotensinogen (≥95%) with defined sequence enables reproducible quantification of alternative RAS pathway enzymes and supports research into the granulocyte-angiotensin system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensinogen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.